1-(pyrimidin-2-yl)piperidine-4-carboxamide
Description
Structural Context within Pyrimidine (B1678525) and Piperidine (B6355638) Heterocyclic Systems
The chemical architecture of 1-(pyrimidin-2-yl)piperidine-4-carboxamide is characterized by the fusion of two key heterocyclic systems: a pyrimidine ring and a piperidine ring, linked by a carboxamide group. The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is a ubiquitous feature in numerous biologically important molecules, including nucleobases. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a common scaffold in many alkaloids and synthetic drugs due to its favorable pharmacokinetic properties.
The linkage of the pyrimidine ring to the piperidine nitrogen at position 1 and the presence of a carboxamide group at position 4 of the piperidine ring create a rigid and defined three-dimensional structure. This specific arrangement of functional groups allows for precise interactions with biological targets, such as enzymes and receptors. The pyrimidine moiety can act as a hydrogen bond acceptor, while the carboxamide group can participate in both hydrogen bond donating and accepting interactions. This structural framework is a key element in the design of targeted therapies.
Interactive Table: Key Structural Features
| Feature | Description | Potential Interactions |
| Pyrimidine Ring | Aromatic six-membered ring with two nitrogen atoms. | Hydrogen bonding, π-π stacking. |
| Piperidine Ring | Saturated six-membered ring with one nitrogen atom. | Provides a rigid scaffold and influences solubility and bioavailability. |
| Carboxamide Linker | -C(=O)NH- group. | Hydrogen bond donor and acceptor. |
Rationale for Investigation as a Bioactive Scaffold
The investigation of this compound and its derivatives as a bioactive scaffold is driven by the established pharmacological importance of both pyrimidine and piperidine moieties. Compounds incorporating these rings have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The combination of these two heterocyclic systems in a single molecule offers the potential for synergistic or novel pharmacological effects.
Research into derivatives of this scaffold has yielded potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes. acs.orgnih.gov For instance, derivatives of this compound have been explored as inhibitors of Protein Kinase B (Akt), a key component in signaling pathways that regulate cell growth and survival. acs.orgnih.gov Dysregulation of these pathways is a hallmark of many cancers, making inhibitors of these kinases promising candidates for anticancer agents. nih.gov
The development of compounds like AZD5363, a potent and orally bioavailable inhibitor of Akt kinases, highlights the therapeutic potential of this scaffold. acs.orgresearchgate.net The core structure of this compound provides a foundation for the synthesis of analogues with improved potency, selectivity, and pharmacokinetic profiles. acs.orgacs.org The ability to modify the scaffold at various positions allows medicinal chemists to fine-tune the molecule's properties to optimize its interaction with specific biological targets and enhance its drug-like characteristics. The pursuit of such targeted therapies continues to fuel the investigation of this versatile and promising chemical scaffold.
Structure
3D Structure
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-9(15)8-2-6-14(7-3-8)10-12-4-1-5-13-10/h1,4-5,8H,2-3,6-7H2,(H2,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMQKPLIUDKQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to the 1-(pyrimidin-2-yl)piperidine-4-carboxamide Core
The assembly of the this compound scaffold is a multi-step process that can be approached through various synthetic pathways. The key steps involve the construction of the substituted piperidine (B6355638) ring, the coupling of the pyrimidine (B1678525) ring to the piperidine nitrogen, and the formation of the amide bond.
Construction of the Piperidine Ring System
The piperidine-4-carboxamide moiety serves as a crucial building block. The synthesis of this component can be achieved through several established methods. One common approach starts from commercially available piperidine-4-carboxylic acid or its ester derivatives. These precursors can be synthesized through various routes, including the reduction of corresponding pyridine (B92270) derivatives. For instance, the hydrogenation of pyridine-4-carboxylic acid derivatives can yield the saturated piperidine ring system.
Another versatile method involves the cyclization of acyclic precursors. For example, intramolecular reductive amination of suitable amino-aldehydes or amino-ketones can be employed to form the piperidine ring with the desired substitution pattern at the 4-position.
Introduction of the Pyrimidine Moiety
The attachment of the pyrimidine ring to the piperidine nitrogen is a key step in the synthesis of the target molecule. A widely used and efficient method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a piperidine derivative with an activated pyrimidine, such as a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine). The reaction is generally carried out in the presence of a base to facilitate the coupling.
Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have become increasingly popular for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of a piperidine with a 2-halopyrimidine under relatively mild conditions and with high functional group tolerance. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and purity of the product.
A general synthetic scheme for the introduction of the pyrimidine moiety is depicted below:
Table 1: Reaction Conditions for Pyrimidine Moiety Introduction
| Starting Materials | Reaction Type | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Piperidine-4-carboxamide, 2-Chloropyrimidine | SNAr | K2CO3 | DMF | 100 °C | Moderate | Fictional Example |
Formation of the Carboxamide Linkage
The final step in constructing the core structure is the formation of the carboxamide bond. This can be achieved through several well-established methods. If the synthesis starts with 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid, this carboxylic acid can be activated and then reacted with ammonia (B1221849) or an ammonia equivalent.
Commonly used coupling reagents for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Another class of effective coupling agents are phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The choice of coupling reagent and reaction conditions can be tailored to the specific substrate to maximize the yield and purity of the final this compound.
Derivatization Strategies for Analog Synthesis
To explore the structure-activity relationship (SAR) of this compound, the synthesis of a diverse range of analogs is essential. This can be achieved by functionalizing either the pyrimidine ring or the piperidine ring.
Functionalization of the Pyrimidine Ring
The pyrimidine ring offers several positions for substitution, allowing for the introduction of various functional groups to modulate the electronic and steric properties of the molecule.
One common strategy is to start with a pre-functionalized 2-halopyrimidine. For example, using a 2-chloro-4-methylpyrimidine (B15830) or a 2-chloro-5-fluoropyrimidine (B20137) in the initial coupling step would directly lead to the corresponding substituted analogs.
Alternatively, functionalization can be performed on the intact this compound core. Electrophilic aromatic substitution reactions on the pyrimidine ring can be challenging due to its electron-deficient nature. However, directed ortho-metalation (DoM) strategies can be employed to introduce substituents at specific positions. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be utilized if a halogen atom is present on the pyrimidine ring of the core structure.
Table 2: Examples of Pyrimidine Ring Functionalization
| Position of Substitution | Type of Reaction | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| 4- or 6-position | Nucleophilic Aromatic Substitution | Amines, Alcohols | Amino, Alkoxy | Fictional Example |
| 5-position | Halogenation | N-Bromosuccinimide (NBS) | Bromo | Fictional Example |
Substituent Introduction on the Piperidine Ring
The piperidine ring also provides opportunities for derivatization. Modifications can be introduced at various positions of the piperidine ring, although the 4-position is already occupied by the carboxamide group.
One approach is to start with a substituted piperidine-4-carboxamide precursor. For instance, using a 3-methylpiperidine-4-carboxamide or a cis/trans-3,5-dimethylpiperidine-4-carboxamide in the initial synthesis would result in analogs with substituents on the piperidine backbone.
Furthermore, the nitrogen atom of the piperidine ring is part of the core structure, but the carboxamide nitrogen can be a site for further functionalization. For instance, N-alkylation or N-arylation of the carboxamide can be achieved to introduce a variety of substituents. This is typically done by reacting the primary carboxamide with an appropriate alkyl or aryl halide in the presence of a base.
Moreover, the synthesis could be adapted to introduce functional groups at the 2 or 3 positions of the piperidine ring through more complex multi-step synthetic sequences starting from appropriately functionalized piperidine precursors.
Modifications of the Carboxamide Moiety
The carboxamide group of this compound is a versatile functional handle that allows for a variety of chemical modifications to produce a library of derivatives. These transformations can alter the physicochemical properties of the parent molecule, which can be crucial for its application in various fields.
One of the most common modifications is the N-alkylation or N-arylation of the primary amide. This can be achieved through standard amide coupling reactions between the corresponding carboxylic acid, 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid, and a primary or secondary amine. Common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like Hydroxybenzotriazole (HOBt) are often employed. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized, demonstrating the feasibility of introducing complex aryl substituents onto the carboxamide nitrogen. organic-chemistry.org
The reduction of the carboxamide moiety to an amine, specifically to yield (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine, is another important transformation. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. A study on the reduction of 2-substituted pyrimidine-5-carboxamides with LiAlH4 showed that the reaction can lead to the formation of the corresponding carbonitrile as the main product, indicating that the reaction conditions need to be carefully controlled to achieve the desired amine. researchgate.net
Furthermore, the dehydration of the primary carboxamide to form the corresponding nitrile, 1-(pyrimidin-2-yl)piperidine-4-carbonitrile, can be achieved using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), or trifluoroacetic anhydride. rsc.org More modern and milder methods often employ catalysts. researchgate.net The resulting nitrile is a valuable intermediate that can undergo further chemical transformations.
The following table summarizes the potential modifications of the carboxamide moiety of this compound.
| Transformation | Reagents and Conditions | Product |
| N-Alkylation/Arylation | Amine, Coupling Agents (e.g., EDC, HOBt) | N-substituted-1-(pyrimidin-2-yl)piperidine-4-carboxamide |
| Hydrolysis (Acidic) | Strong Acid (e.g., HCl, H2SO4), Heat | 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid |
| Hydrolysis (Basic) | Strong Base (e.g., NaOH, KOH), Heat | 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid |
| Reduction | Strong Reducing Agent (e.g., LiAlH4) | (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine |
| Dehydration | Dehydrating Agent (e.g., P4O10, SOCl2) | 1-(pyrimidin-2-yl)piperidine-4-carbonitrile |
Advanced Synthetic Approaches and Chemo-Enzymatic Methods
In addition to classical synthetic methods, advanced approaches are being developed to improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its derivatives.
Catalytic methods for amide bond formation are gaining prominence as they offer a more atom-economical alternative to the use of stoichiometric coupling reagents. While specific applications to this compound are not widely reported, various catalysts have been developed for direct amidation reactions.
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. This technique can significantly reduce reaction times and improve yields. The synthesis of pyrimidine derivatives, for example, has been shown to be amenable to microwave irradiation. clockss.org A patent for the synthesis of pyrimidine-4-carboxamide (B1289416) compounds mentions the use of microwave reactions for coupling a substituted pyrimidine-4-carboxylic acid with a heterocycle. google.com
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The synthesis of piperidine and pyrimidine derivatives has been successfully demonstrated using flow chemistry systems. organic-chemistry.orgmdpi.com This technology allows for precise control over reaction parameters, which can lead to higher yields and purities.
Chemo-enzymatic methods utilize enzymes as biocatalysts to perform chemical transformations with high selectivity and under mild conditions. Lipases, for instance, are commonly used for the synthesis of amides. nih.gov They can catalyze the amidation of carboxylic acids or esters with amines in organic solvents. A study on the lipase-catalyzed synthesis of N-picolineamides demonstrated the feasibility of this approach for preparing structurally related compounds. nih.gov The development of enzyme cascades in continuous flow reactors further enhances the potential of biocatalysis for the synthesis of complex molecules like chiral amides. rsc.org While specific chemo-enzymatic methods for this compound have not been detailed in the literature, the general principles of biocatalysis suggest that such approaches could be developed.
The table below highlights some advanced synthetic and chemo-enzymatic approaches potentially applicable to the synthesis of this compound.
| Approach | Key Features | Potential Application |
| Catalytic Amidation | Atom-economical, reduced waste | Direct synthesis from carboxylic acid and ammonia/amine |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Efficient synthesis of derivatives |
| Flow Chemistry | Enhanced control, scalability, safety | Continuous production of the target compound |
| Chemo-Enzymatic Synthesis | High selectivity, mild conditions | Enantioselective synthesis of chiral derivatives |
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship – QSAR)
To complement experimental SAR studies, computational methods like Quantitative Structure-Activity Relationship (QSAR) are frequently employed. QSAR models seek to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net
For classes of molecules similar to 1-(pyrimidin-2-yl)piperidine-4-carboxamide, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven valuable. researchgate.netresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are predicted to influence activity:
Steric Fields: Indicate where bulky groups are favored (green contours) or disfavored (yellow contours) for enhancing potency.
Electrostatic Fields: Show where positive charge (blue contours) or negative charge (red contours) is beneficial.
Hydrophobic Fields: Highlight regions where hydrophobic characteristics increase (yellow contours) or decrease (white contours) activity. researchgate.netresearchgate.net
These models have successfully guided the design of novel inhibitors by indicating, for instance, that steric, electrostatic, and hydrophobic properties are important for potent inhibition. researchgate.net Docking studies, which predict the binding pose of a molecule within a target's active site, often validate the findings from 3D-QSAR models and help explain the interactions with key amino acid residues. researchgate.net
Identification of Key Pharmacophoric Elements
The culmination of SAR and computational studies allows for the definition of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For potent inhibitory activity, the this compound scaffold and its analogs appear to require the following key elements:
Aromatic/Hydrophobic Group: A conformationally constrained aromatic group, such as the (S)-phenyl substituent on the piperidine (B6355638) ring, is crucial for potency. nih.govnih.govresearchgate.net
Hydrogen Bond Donor: The N-H group of the central carboxamide linker is essential for activity, likely forming a critical hydrogen bond with the target. nih.gov
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine (B1678525) ring are characteristic hydrogen bond acceptors.
Modulating Group: A substituent at the 6-position of the pyrimidine ring, such as a hydroxylated pyrrolidine, can significantly enhance potency and improve physicochemical properties. nih.govnih.gov
Lipophilic Group: The substituent attached to the carboxamide nitrogen fits into a shallow, non-specific lipophilic pocket. nih.govacs.org
This pharmacophore model serves as a valuable blueprint for the rational design of new, potentially more effective molecules based on the this compound framework.
Molecular Mechanisms of Action and Target Identification
Investigation of Enzyme Inhibition Profiles
The core structure of 1-(pyrimidin-2-yl)piperidine-4-carboxamide serves as a versatile scaffold for the development of potent enzyme inhibitors. Investigations have targeted several key enzymes involved in cellular signaling and metabolism.
A significant body of research has focused on derivatives of this scaffold as inhibitors of Protein Kinase B (PKB, also known as Akt). Akt is a serine/threonine protein kinase that is a central node in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for regulating cell proliferation, survival, and growth. nih.gov The PI3K/Akt/mTOR pathway is frequently deregulated in various cancers, making Akt a prime therapeutic target. nih.govnih.gov
Research has led to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are structurally related to the core compound. nih.govacs.orgnih.gov These compounds have been identified as potent, ATP-competitive inhibitors of Akt. nih.govacs.orgebi.ac.uk The development of these inhibitors involved modifying an earlier series of compounds to improve metabolic stability and oral bioavailability, leading to the identification of the piperidine-4-carboxamide moiety as a key structural feature. nih.govnih.govnih.gov
These inhibitors demonstrate nanomolar potency against Akt isoforms and exhibit significant selectivity over other kinases, including the closely related Protein Kinase A (PKA). nih.govnih.gov For example, modifications to the carboxamide group led to compounds with up to 150-fold selectivity for Akt over PKA. nih.govebi.ac.uk One notable derivative, AZD5363, emerged as a clinical candidate with increased potency and improved selectivity against the related AGC kinase ROCK. nih.govresearchgate.netacs.org By inhibiting Akt, these compounds effectively modulate downstream signaling in the PI3K-PKB-mTOR pathway, leading to the inhibition of tumor cell growth. nih.govacs.org
| Compound Derivative | Target | IC50 (nM) | Selectivity (vs. PKA) |
|---|---|---|---|
| 4-amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Compound 21) | PKBβ (Akt2) | 16 | 150-fold |
| AZD5363 | Akt (all isoforms) | ≤10 | High |
| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Parent Compound 2) | PKBβ (Akt2) | 32 | 28-fold |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.gov While there is no direct evidence of this compound acting as a NAPE-PLD inhibitor, a structurally related class of compounds, pyrimidine-4-carboxamides, has been identified as potent inhibitors of this enzyme. nih.govresearchgate.net
The key structural difference lies in the arrangement of the moieties. In the NAPE-PLD inhibitors, the pyrimidine (B1678525) ring is central to the molecule's core, whereas in the compound of interest, the pyrimidine ring is a substituent on the piperidine (B6355638) nitrogen. A notable NAPE-PLD inhibitor from this related class is LEI-401, which demonstrated nanomolar potency. nih.govximbio.com The discovery of pyrimidine-based structures as NAPE-PLD inhibitors suggests that the pyrimidine scaffold, in general, is amenable to targeting this class of enzymes. nih.govacs.orgrsc.org
| Compound | Target | pIC50 | IC50 (nM) |
|---|---|---|---|
| LEI-401 | NAPE-PLD | 7.14 | ~72 |
| ARN19874 (quinazoline sulfonamide) | NAPE-PLD | - | Moderate Potency |
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. nih.govnih.gov While direct studies on this compound are absent in the context of sEH, various other piperidine-derived amides have been investigated as potent sEH inhibitors. nih.gov
For instance, compounds such as N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide have been identified as sEH inhibitors. nih.gov This indicates that the piperidine-4-carboxamide scaffold can be adapted to target the catalytic pocket of the human sEH enzyme. nih.gov However, the specific contribution of the pyrimidin-2-yl group to sEH inhibition has not been documented. Research into other piperidine amides and piperazine (B1678402) ureas continues to yield potent sEH inhibitors, suggesting this is a promising area for future investigation of related structures. acgpubs.orgresearchgate.net
The versatility of the pyrimidine-piperidine-carboxamide scaffold allows for its potential interaction with other enzyme classes. Research into structurally related compounds has identified other kinase targets. A high-throughput screening campaign identified a piperidine carboxamide derivative, N-(3-(4-morpholinyl)benzyl)-1-(2-((3,4,5-trimethoxyphenyl)amino)-4-pyrimidinyl)-3-piperidinecarboxamide, as a novel inhibitor of anaplastic lymphoma kinase (ALK). nih.gov ALK is a receptor tyrosine kinase that can become oncogenic when mutated or aberrantly expressed. The identified compound showed an IC50 of 0.174 µM against ALK, demonstrating that this scaffold can be directed to inhibit enzymes beyond the Akt family. nih.gov
Receptor Ligand Binding and Modulation Studies
Current scientific literature on this compound and its close analogues primarily details their roles as enzyme inhibitors, particularly targeting the ATP-binding sites of kinases. nih.govnih.gov There is a notable lack of studies investigating their potential as ligands for cell-surface or nuclear receptors, such as G-protein coupled receptors (GPCRs). The research focus remains on intracellular enzymatic targets within signaling cascades.
In Silico Target Prediction and Molecular Docking
Information not available.
Information not available.
Information not available.
Preclinical Biological Investigations
Antineoplastic Activity in In Vitro Cell-Based Assays
No publicly available studies were identified that specifically investigated the in vitro antineoplastic activity of 1-(pyrimidin-2-yl)piperidine-4-carboxamide. Research in this area tends to focus on derivatives where the pyrimidine (B1678525) and piperidine-4-carboxamide core is further substituted to enhance biological activity.
Cellular Proliferation and Viability Studies
There is no specific information available in the scientific literature regarding the effect of this compound on the proliferation and viability of cancer cell lines.
Apoptosis and Cell Cycle Modulation
Data on the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells is not available in published research.
Efficacy in In Vivo Animal Models
No in vivo studies in animal models have been reported for the specific compound this compound.
Tumor Xenograft Models in Oncology Research
There are no published findings on the efficacy of this compound in tumor xenograft models.
Models of Infection (e.g., Bacterial, Fungal, Viral)
Information regarding the evaluation of this compound in preclinical models of infection is not present in the scientific literature.
Assessment of Neurological Effects in Preclinical Models
No preclinical studies assessing the neurological effects of this compound have been found in the public domain.
Evaluation of Anti-inflammatory Responses
No studies detailing the evaluation of anti-inflammatory responses for this compound have been identified in the public domain. Research on structurally related pyrimidine and piperidine-4-carboxamide derivatives suggests that compounds within this class may possess anti-inflammatory properties, but direct experimental evidence for the specified molecule is not available.
Anti-angiogenic Potency Studies
There are no published preclinical studies investigating the anti-angiogenic potency of this compound. While angiogenesis is a critical target in various pathologies, and numerous heterocyclic compounds are explored for their anti-angiogenic effects, this specific compound does not appear to have been evaluated in this context based on available scientific literature.
In Vitro and In Vivo Pharmacodynamic Biomarker Modulation
No in vitro or in vivo studies on the modulation of pharmacodynamic biomarkers by this compound have been reported. Research on analogous compounds, such as certain pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives, has shown modulation of biomarkers related to specific signaling pathways; however, no such data exists for this compound itself.
Advanced Research Methodologies and Future Perspectives
Modern Analytical Techniques for Compound Characterization and Purity Validation
The unambiguous determination of a compound's chemical structure and the rigorous assessment of its purity are fundamental prerequisites for any further biological or pharmacological investigation. For a molecule such as "1-(pyrimidin-2-yl)piperidine-4-carboxamide," a suite of modern analytical techniques is employed to ensure its identity and quality.
High-Resolution Spectroscopy (NMR, Mass Spectrometry)
High-resolution spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of "this compound." One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, are used to identify the different types of protons and carbons and their chemical environments. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between atoms within the molecule, confirming the pyrimidine (B1678525), piperidine (B6355638), and carboxamide moieties are correctly assembled.
Mass spectrometry (MS) is another indispensable tool for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the molecular formula of "this compound." Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the pyrimidine and piperidine rings.
Table 1: Illustrative Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | Signals corresponding to pyrimidine protons (e.g., a doublet around 8.3 ppm and a triplet around 6.5 ppm), piperidine protons (complex multiplets in the 1.5-4.5 ppm range), and amide protons (a broad singlet). |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | Resonances for pyrimidine carbons (typically in the 110-165 ppm range), piperidine carbons (in the 25-50 ppm range), and the carboxamide carbonyl carbon (around 175 ppm). |
| HRMS (ESI-TOF) | m/z [M+H]⁺ | A highly accurate mass-to-charge ratio consistent with the protonated molecular formula of the compound (C₁₀H₁₄N₄O). |
Note: The data presented in this table is illustrative and represents typical chemical shifts and mass spectrometry values for similar structures. Actual experimental data for "this compound" would be required for definitive characterization.
Advanced Chromatographic Separations (HPLC, LC-MS)
Chromatographic techniques are paramount for the validation of a compound's purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. A validated HPLC method, typically employing a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), can separate "this compound" from any starting materials, byproducts, or degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram, with a purity of >95% being a common requirement for compounds used in biological screening.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is not only used for purity assessment but also for the identification of impurities. By analyzing the mass spectra of minor peaks in the chromatogram, it is possible to deduce the structures of potential impurities, providing valuable feedback for the optimization of the synthetic route.
High-Throughput Screening (HTS) and Encoded Library Technology (ELT) in Lead Discovery
The discovery of new lead compounds, which can be optimized into drug candidates, often begins with the screening of large collections of chemical compounds. High-Throughput Screening (HTS) and Encoded Library Technology (ELT) are powerful platforms for identifying molecules that interact with a specific biological target.
HTS involves the automated testing of hundreds of thousands to millions of compounds in a miniaturized assay format. A library containing diverse chemical scaffolds, potentially including analogs of "this compound," would be screened against a specific biological target, such as an enzyme or a receptor. The pyrimidine and piperidine motifs are common in many biologically active compounds, making this scaffold an attractive component of screening libraries.
Encoded Library Technology (ELT) represents a more recent innovation in lead discovery. In ELT, vast libraries of compounds, often numbering in the billions, are synthesized with each molecule attached to a unique DNA "barcode." The entire library is incubated with the target protein, and after washing away non-binding molecules, the DNA barcodes of the remaining compounds are amplified and sequenced. This allows for the rapid identification of structures that bind to the target. A library designed around a pyrimidine-piperidine core could be constructed and screened using ELT to efficiently explore a vast chemical space for novel binders.
Computational Chemistry and Artificial Intelligence for Drug Discovery
In recent years, computational chemistry and artificial intelligence (AI) have become integral to the drug discovery process, enabling the rational design and prioritization of molecules for synthesis and testing.
Virtual Screening and De Novo Design
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. For "this compound," molecular docking simulations could be used to predict its binding mode and affinity to the active site of a target protein. This information can guide the design of more potent analogs. Structure-based virtual screening would involve docking a large virtual library of compounds against the 3D structure of the target, while ligand-based virtual screening would use the known structure of an active compound to find other molecules with similar properties.
De novo design algorithms can be used to generate novel molecular structures that are predicted to have high affinity and selectivity for a target. Starting with a scaffold like "this compound," these programs can suggest modifications or entirely new structures that are tailored to fit the binding site of the target protein.
Predictive Modeling for Biological Activity and Target Engagement
Predictive modeling, often powered by machine learning and AI, is used to build models that can predict the biological activity and other properties of compounds. Quantitative Structure-Activity Relationship (QSAR) models are a classic example, where a statistical relationship is established between the chemical structures of a series of compounds and their biological activities. Such a model could be developed for a series of "this compound" analogs to predict the activity of new, unsynthesized compounds.
More advanced AI models can be trained on large datasets of chemical structures and biological data to predict not only activity but also properties like absorption, distribution, metabolism, and excretion (ADME) and toxicity. These predictive models are crucial for prioritizing compounds with the most promising drug-like properties for further development, thereby reducing the time and cost of drug discovery.
Development of Chemical Probes for Biological System Interrogation
The development of a novel molecule like this compound into a chemical probe would be a critical step in elucidating its biological function and potential therapeutic targets. Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, allowing researchers to study its function in a controlled manner. mskcc.org The process would hypothetically involve several key stages:
Target Identification and Validation: The initial step would be to identify the biological target(s) of this compound. This is often achieved through high-throughput screening against panels of known biological targets, such as enzymes (e.g., kinases, proteases) or receptors. Affinity chromatography or chemoproteomic approaches could also be employed to isolate binding partners from cell lysates.
Structure-Activity Relationship (SAR) Studies: Once a primary target is identified, medicinal chemists would synthesize a library of analogues of the parent compound to understand the relationship between its chemical structure and biological activity. This process helps in identifying the key chemical features required for potent and selective interaction with the target.
Probe Design and Synthesis: A high-quality chemical probe must be potent, selective, and suitable for use in cellular or in vivo models. To transform a lead compound into a chemical probe, it is often necessary to incorporate specific functionalities:
Reporter Tags: These are moieties that allow for the detection and visualization of the probe. Common examples include fluorophores for microscopy and flow cytometry, or biotin (B1667282) for affinity purification and proteomic analysis. mskcc.org
Photoaffinity Labels: These groups can be activated by light to form a covalent bond with the target protein, enabling its definitive identification.
Click Chemistry Handles: These are small, inert chemical groups (like azides or alkynes) that allow for the easy and specific attachment of various reporter tags or other molecules.
Table 1: Potential Chemical Probe Modifications for this compound
| Probe Type | Modification Strategy | Application |
|---|---|---|
| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, rhodamine) to a non-essential position on the molecule. | Visualization of target localization within cells via microscopy. |
| Biotinylated Probe | Attachment of a biotin molecule, often via a linker, to the parent compound. | Identification of target proteins through affinity pulldown followed by mass spectrometry. |
| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., benzophenone, diazirine) into the structure. | Covalent labeling and identification of direct binding partners. |
The development of such probes would be instrumental in interrogating the biological systems influenced by this compound, providing insights that are not achievable through genetic methods alone. nih.gov
Interdisciplinary Approaches and Emerging Research Frontiers
The structural motifs present in this compound—a pyrimidine ring and a piperidine core—are prevalent in a vast array of biologically active compounds. nih.govacs.org This suggests that its future investigation would benefit significantly from interdisciplinary collaborations and could open up several emerging research frontiers.
Chemical Biology and Proteomics: Utilizing well-designed chemical probes based on the core structure, chemical biologists could explore the compound's mechanism of action on a proteome-wide scale. This could uncover novel biological pathways and off-target effects, providing a comprehensive understanding of its cellular impact.
Computational Chemistry and Structural Biology: In tandem with experimental work, computational modeling and structural biology techniques like X-ray crystallography or cryo-electron microscopy would be crucial. These methods can provide atomic-level insights into how the compound binds to its target protein(s). This information is invaluable for designing more potent and selective second-generation molecules. nih.gov
Materials Science: Pyrimidine derivatives have found applications beyond medicine, for instance, as fluorescent sensors or in the development of organic light-emitting diodes (OLEDs). researchgate.net Interdisciplinary research could therefore explore the potential photophysical or electronic properties of this compound and its derivatives, potentially leading to novel applications in materials science.
Systems Biology: By combining data from chemical probe-based proteomics, transcriptomics, and metabolomics, a systems-level understanding of the compound's biological effects could be achieved. This holistic approach could reveal how perturbation of the direct target by the compound leads to downstream effects on complex cellular networks.
The exploration of this compound at the intersection of chemistry, biology, and computational science holds the potential to not only define its specific biological role but also to contribute to broader advancements in drug discovery and molecular sciences. gsconlinepress.com
Q & A
Q. What are the recommended synthetic routes for 1-(pyrimidin-2-yl)piperidine-4-carboxamide and its derivatives?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps may include:
- Amide bond formation between piperidine-4-carboxylic acid derivatives and pyrimidin-2-amine using coupling agents like EDC/HOBT.
- Heterocyclic ring construction via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
- Fluorination or alkylation of aromatic substituents to enhance bioactivity (e.g., introducing 4-fluorobenzyl groups) . Reaction optimization often requires controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Post-synthesis purification employs column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrimidine and piperidine rings, with diagnostic peaks for aromatic protons (δ 7.5–8.5 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures ≥95% purity.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 206.23 for the parent compound) .
Q. How can researchers validate the kinase inhibitory activity of this compound?
- In vitro kinase assays : Use recombinant kinases (e.g., AKT, polo-like kinase 1) with ATP-concentration-dependent inhibition studies. Measure IC50 values via fluorescence-based ADP-Glo™ assays .
- Cellular proliferation assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo® to correlate kinase inhibition with anti-proliferative effects .
Advanced Research Questions
Q. What strategies optimize the selectivity of this compound for specific kinase targets?
- Structure-Activity Relationship (SAR) studies : Modify the piperidine carboxamide group to reduce off-target binding. For example, replacing N-methylbenzyl with cyclopropyl groups enhances selectivity for AKT over PKA .
- Molecular docking simulations : Identify key hydrogen bonds (e.g., between the pyrimidine ring and kinase hinge region) and optimize substituents (e.g., 4-fluorophenyl) to improve binding affinity .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity and refine substituents .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- ADMET profiling : Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers) to identify pharmacokinetic bottlenecks .
- Prodrug strategies : Introduce ester or carbamate prodrug moieties to improve oral bioavailability.
- In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS plasma analysis to correlate exposure levels with efficacy .
Q. What methodologies confirm target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target kinases in lysates treated with the compound.
- CRISPR-Cas9 knockout models : Compare efficacy in wild-type vs. kinase-deficient cells to validate on-target effects .
- Photoaffinity labeling : Use bifunctional probes (e.g., diazirine tags) to crosslink the compound to its target in live cells, followed by pull-down and MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
